Indazole derivatives, including Methyl 1-methyl-1H-indazole-3-carboxylate, have garnered significant interest in the field of medicinal chemistry due to their potential as kinase inhibitors and receptor antagonists. These compounds are versatile scaffolds that can be modified to produce a wide range of bioactive molecules with therapeutic applications. The synthesis and functionalization of indazole derivatives are therefore crucial for the development of new drugs and treatments12.
In medicinal chemistry, indazole derivatives have been explored for their potential as kinase inhibitors, which are important in the treatment of cancer and other diseases where cell signaling pathways are dysregulated. The synthesis of 1H-indazole-3-carboxaldehydes provides access to a variety of polyfunctionalized 3-substituted indazoles, which can be further developed into drugs with specific therapeutic actions1.
Pharmacologically, indazoles have been studied as peptidoleukotriene antagonists, which are useful in the treatment of asthma and allergic reactions. The optimization of these compounds has led to the development of molecules with high potency and oral efficacy in animal models, with some advancing to clinical trials2.
In synthetic chemistry, the study of indazole formation via intramolecular aliphatic diazonium coupling has expanded the toolkit for constructing indazole derivatives. The understanding of reaction mechanisms and the stabilization of reactive intermediates are essential for designing efficient synthetic routes to produce high-purity indazole compounds3.
While not directly mentioned in the provided papers, indazole derivatives can also find applications in material science, such as in the development of organic semiconductors, due to their conjugated systems and potential for electron transport.
Methyl 1-methyl-1H-indazole-3-carboxylate is classified under the category of synthetic cannabinoids. It is often used as an intermediate in the synthesis of various pharmacologically active compounds. The compound has garnered attention in research due to its potential psychoactive effects and its role as an agonist of the cannabinoid type 1 receptor, which is significant in the context of drug development for conditions like nausea and pain management .
The synthesis of methyl 1-methyl-1H-indazole-3-carboxylate typically involves several steps, including nucleophilic substitution reactions. One common method involves the reaction of indazole-3-carboxylic acid with a methylating agent such as iodomethane or dimethyl sulfate in a polar solvent like methanol.
This method allows for high yields of methyl 1-methyl-1H-indazole-3-carboxylate and can be scaled up for larger production needs .
Methyl 1-methyl-1H-indazole-3-carboxylate has a molecular formula of and a molecular weight of approximately 178.20 g/mol. The structure features an indazole ring system that is fused with a carboxylate group.
Methyl 1-methyl-1H-indazole-3-carboxylate participates in various chemical reactions typical for indazole derivatives. These include:
The mechanism by which methyl 1-methyl-1H-indazole-3-carboxylate exerts its effects primarily involves interaction with cannabinoid receptors in the central nervous system. As an agonist at the cannabinoid type 1 receptor, it mimics the action of endogenous cannabinoids.
Methyl 1-methyl-1H-indazole-3-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under different conditions and its potential applications in pharmaceuticals .
The applications of methyl 1-methyl-1H-indazole-3-carboxylate are diverse:
Given its activity at cannabinoid receptors, this compound may be explored for developing treatments for various conditions, including nausea associated with chemotherapy and chronic pain management .
Methyl 1-methyl-1H-indazole-3-carboxylate is systematically defined by its molecular structure and standardized naming conventions. Its chemical identity encompasses several key identifiers:
The compound is recognized through numerous synonyms across chemical literature and commercial catalogs, including:
The systematic name reflects the core indazole heterocycle where position 1 is substituted with a methyl group (-CH₃) and position 3 is functionalized with a methoxycarbonyl (-COOCH₃) moiety. This precise nomenclature distinguishes it from closely related structures such as the unmethylated analog methyl 1H-indazole-3-carboxylate (CAS 43120-28-1) [3] [5] and the positionally isomeric methyl 1H-indazole-5-carboxylate.
The molecular architecture of methyl 1-methyl-1H-indazole-3-carboxylate combines a planar bicyclic aromatic system with polar substituents that collectively govern its physicochemical behavior. Key structural attributes include:
Table 1: Experimental Physicochemical Parameters
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 190.20 g/mol | - |
Melting Point | Not reported | - |
Boiling Point | Not determined | Predicted 345.2±15.0°C [8] |
Density | 1.324 g/cm³ | Predicted [8] |
Flash Point | 162.6°C | - [5] |
Log P (Partition Coefficient) | 1.7 | Predicted [7] |
Hydrogen Bond Donors | 0 | - |
Hydrogen Bond Acceptors | 3 | Carbonyl oxygens and N(2) [5] |
Rotatable Bonds | 2 | Ester methyl and N-methyl [7] |
Refractive Index | 1.648 | - [8] |
The ester functionality confers moderate polarity, translating to preferential solubility in aprotic organic solvents like dimethyl sulfoxide (DMSO), chloroform, and methanol, while exhibiting limited miscibility with water [4] [8]. This solubility profile facilitates its use as a synthetic intermediate in organic media. Spectroscopically, the compound displays characteristic signatures including:
Indazole chemistry emerged significantly in the late 19th century, but the targeted development of N-alkylated derivatives gained momentum during the late 20th century alongside advances in heterocyclic synthesis methodologies. Methyl 1-methyl-1H-indazole-3-carboxylate specifically arose as a strategic intermediate during the 1990–2000s to address synthetic challenges in medicinal chemistry:
Table 2: Key Historical Milestones for Indazole Derivatives
Time Period | Development Milestone | Impact on Compound Significance |
---|---|---|
Late 1800s | First reports of indazole synthesis | Establishment of core heterocyclic scaffold |
1970–1990 | Advances in regioselective N-alkylation methods | Enabled practical synthesis of 1-methylindazoles |
1990–2005 | Exploration as building blocks in kinase inhibitors | Demonstrated utility in medicinal chemistry |
Post-2010 | Structural template for cannabinoid receptor modulators | Highlighted molecular recognition capabilities |
The compound continues to evolve as a privileged scaffold in contemporary research, particularly in developing kinase inhibitors for oncology and inflammation, where its hydrogen-bonding capability and planar geometry facilitate target engagement [4] [6]. Historical synthesis routes have been refined through green chemistry approaches, including microwave-assisted esterification and catalytic N-methylation, improving accessibility for pharmaceutical discovery programs.
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4